3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound. The description might also include the class of the compound and its uses.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity and its behavior under various conditions are also important.Scientific Research Applications
Anticancer Activity Research on thiazolidine-2,4-dione derivatives has revealed significant potential in the field of cancer therapy. For instance, synthesized compounds were tested for their anticancer activity against the MCF-7 human breast cancer cell line, indicating a promising avenue for the development of new anticancer agents. The specific modifications and derivations of thiazolidine-2,4-dione, such as incorporating fluorophenyl groups, play a crucial role in enhancing their efficacy as topoisomerase-I enzyme inhibitors, showcasing the compound's relevance in targeting cancer cells (Kumar & Sharma, 2022).
Antihyperglycemic Agents Another critical application of thiazolidine-2,4-dione derivatives is in the development of antihyperglycemic agents. Novel derivatives were prepared and evaluated in animal models for their potential to lower glucose levels, with some compounds showing significant efficacy at reducing glucose and insulin levels in insulin-resistant mice. This research underlines the therapeutic potential of thiazolidine-2,4-dione derivatives in treating conditions like diabetes by modulating glucose homeostasis (Wrobel et al., 1998).
Fluorescence Imaging and MRI The development of highly fluorescent fluorodipyrrinones from thiazolidine-2,4-dione derivatives has opened new avenues in medical imaging. These compounds, particularly those modified with fluorophenyl groups, exhibit strong fluorescence and are potential candidates for cholephilic fluorescence and 19 F MRI imaging agents. Their rapid excretion and unchanged appearance in bile after intravenous injection in rats suggest their suitability for probing liver and biliary metabolism, highlighting the compound's importance in diagnostic imaging and research applications (Boiadjiev et al., 2006).
Antimicrobial Activity Thiazolidine-2,4-dione derivatives have also demonstrated antimicrobial activity. Synthesized compounds were evaluated against various bacterial strains, showing good activity against gram-positive bacteria. This indicates the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacterial infections (Prakash et al., 2011).
Safety And Hazards
This involves the compound’s toxicity, flammability, and environmental impact. It includes safety precautions to be taken when handling the compound.
Future Directions
This involves potential future research directions. It could include potential uses of the compound, modifications that could be made to the compound, and unanswered questions about the compound.
properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c20-15-5-1-13(2-6-15)14-3-7-17(8-4-14)28(25,26)21-10-9-16(11-21)22-18(23)12-27-19(22)24/h1-8,16H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGONUQZQYJZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione |
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